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Rubemamine

umami taste receptor TAS1R1-TAS1R3 receptor agonism

Rubemamine [(2E)-3-(3,4-dimethoxyphenyl)-N-(2-(3,4-dimethoxyphenyl)ethyl)acrylamide] is a naturally occurring N-cinnamoyl phenethylamine protoalkaloid isolated from Chenopodium album and Zanthoxylum rubescens. It belongs to the zanthoxylamide family of cinnamic acid amides and is distinguished by its ability to directly activate the human TAS1R1-TAS1R3 umami taste receptor and uniquely amplify inosine-5′-monophosphate (IMP)-enhanced receptor responses.

Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
CAS No. 121817-65-0
Cat. No. B187892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubemamine
CAS121817-65-0
Molecular FormulaC21H25NO5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
InChIInChI=1S/C21H25NO5/c1-24-17-8-5-15(13-19(17)26-3)7-10-21(23)22-12-11-16-6-9-18(25-2)20(14-16)27-4/h5-10,13-14H,11-12H2,1-4H3,(H,22,23)/b10-7+
InChIKeyOZNUPWACHHUIKC-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in non-polar solvents
Insoluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Rubemamine (CAS 121817-65-0): A N-Cinnamoyl Phenethylamine Protoalkaloid with Differentiated Umami-Taste-Modulating Properties


Rubemamine [(2E)-3-(3,4-dimethoxyphenyl)-N-(2-(3,4-dimethoxyphenyl)ethyl)acrylamide] is a naturally occurring N-cinnamoyl phenethylamine protoalkaloid isolated from Chenopodium album and Zanthoxylum rubescens [1]. It belongs to the zanthoxylamide family of cinnamic acid amides and is distinguished by its ability to directly activate the human TAS1R1-TAS1R3 umami taste receptor and uniquely amplify inosine-5′-monophosphate (IMP)-enhanced receptor responses [1].

Why Generic Zanthoxylamide Protoalkaloids Cannot Substitute for Rubemamine in Umami-Modulation Applications


Although several zanthoxylamide protoalkaloids (armatamide, rubecenamide, lemairamin, zanthosine, rubescenamine) share the N-cinnamoyl phenethylamine scaffold, they exhibit starkly divergent TAS1R1-TAS1R3 receptor pharmacodynamics [1]. Only rubemamine and rubescenamine directly activate the umami receptor; all other family members lack both intrinsic umami taste and direct receptor agonism [1]. Furthermore, among the two receptor-active congeners, solely rubemamine demonstrates the capacity to further potentiate the IMP-enhanced TAS1R1-TAS1R3 response—a critical attribute for nucleotide-containing savory formulations [1]. Structure-taste relationship studies confirm that the 3,4-dimethoxycinnamic acid moiety is essential for intense umami activity, but the amine portion critically tunes the receptor activation profile, making simple scaffold-based substitution unreliable [2].

Rubemamine (CAS 121817-65-0): Quantitative Comparative Evidence Versus Closest Structural and Functional Analogs


Exclusive Direct Activation of the TAS1R1-TAS1R3 Umami Receptor Compared with Armatamide, Zanthosinamide, and Dioxamine

In a head-to-head in vitro screen of naturally occurring N-cinnamoyl phenethylamines, only rubemamine (9) and rubescenamine (10) directly activated the human TAS1R1-TAS1R3 umami receptor, whereas armatamide (11), zanthosinamide (13), and dioxamine (14) produced no direct receptor response at any concentration tested [1]. This binary differentiation establishes rubemamine as one of only two members of the zanthoxylamide family capable of functioning as a direct umami receptor agonist [1].

umami taste receptor TAS1R1-TAS1R3 receptor agonism flavor modulation

Superior Positive Modulation of MSG-Induced Umami Taste Intensity Relative to Armatamide-Class Analogs

Rubemamine (9) at 10–100 ppm dose-dependently enhanced the umami taste of monosodium glutamate (MSG, 0.17–0.22%) up to threefold in human sensory panels [1]. By contrast, the non-directly-agonizing analogs armatamide (11), zanthosinamide (13), and dioxamine (14) modulated MSG-induced receptor activation by approximately twofold under comparable conditions [1]. This represents a ~50% greater maximal enhancement magnitude for rubemamine over these in-class comparators [1].

umami enhancement MSG modulation dose-response sensory evaluation

Unique Capacity to Potentiate the IMP-Enhanced TAS1R1-TAS1R3 Response Beyond the Effect Achieved by Rubescenamine or Armatamide

Remarkably, only rubemamine (9) further positively modulated the IMP-enhanced TAS1R1-TAS1R3 response to MSG, achieving an approximately 1.8-fold increase over the MSG-plus-IMP baseline [1]. In contrast, armatamide (11), zanthosinamide (13), and dioxamine (14) enhanced the IMP-amplified MSG response by only approximately 50% (i.e., ~1.5-fold), while rubescenamine (10) was not reported to exert any additional IMP-mediated potentiation beyond its MSG-synergistic effect [1]. This positions rubemamine as the only zanthoxylamide protoalkaloid with a three-tier amplification cascade (direct agonism + MSG synergy + IMP potentiation) [1].

IMP enhancement nucleotide synergy TAS1R1-TAS1R3 modulation umami synergism

Intrinsic Umami Taste in Aqueous Solution Versus Analogs Lacking Primary Taste Activity

Rubemamine (9) elicits strong intrinsic umami taste at 50 ppm when presented in water, as determined by sensory screening [1]. By comparison, the structurally related zanthoxylamide protoalkaloids armatamide (11), zanthosinamide (13), and dioxamine (14) exhibit no intrinsic umami taste in vivo, despite being tested under identical sensory protocols [1]. Rubescenamine (10), the closest structural analog, exhibits a lower intrinsic umami threshold of 10 ppm, making it more potent for standalone taste contribution, yet it lacks the IMP-potentiation property that distinguishes rubemamine [1].

intrinsic umami taste threshold sensory screening Chenopodium album

Rubemamine (CAS 121817-65-0): Best-Fit Application Scenarios Grounded in Quantitative Differentiation Evidence


Umami Taste Receptor (TAS1R1-TAS1R3) Pharmacological Probe and Screening Tool

As one of only two zanthoxylamide protoalkaloids confirmed to directly activate the human TAS1R1-TAS1R3 receptor, rubemamine serves as a validated positive-control ligand for receptor screening campaigns, calcium mobilization assays, and structure-activity relationship (SAR) studies aimed at discovering novel umami modulators [1]. Its additional IMP-potentiation property (~1.8-fold) makes it uniquely suited for investigating nucleotide allosteric modulation mechanisms at the umami receptor [1].

Savory Flavor Formulation Where Nucleotide-Containing Ingredients (Yeast Extract, HVP, Meat Stock) Are Present

Rubemamine's distinctive ability to further amplify the IMP-enhanced TAS1R1-TAS1R3 response (~1.8-fold vs. ~1.5-fold for armatamide-class compounds) makes it the preferred choice for complex savory bases rich in endogenous 5′-ribonucleotides [1]. In such matrices, compounds lacking IMP-potentiation capacity (including rubescenamine) underperform relative to rubemamine, as demonstrated by the receptor-level data [1].

Reduced-Sodium Product Development Requiring Maximal Umami Impact at Low MSG Levels

Rubemamine's superior modulation of MSG-evoked umami taste (up to threefold enhancement at 10–100 ppm) surpasses the ~twofold enhancement achieved by armatamide, zanthosinamide, and dioxamine [1]. This higher modulation efficiency enables formulators to reduce MSG inclusion while maintaining sensory equivalence, directly addressing sodium-reduction targets without compromising palatability [1]. The benchmark set by dioxamine—where 25 ppm plus 0.17% MSG equalled 0.37% MSG alone—illustrates the formulation leverage that umami-active amides provide; rubemamine's higher fold-modulation suggests even greater MSG-replacement potential [1].

Natural-Origin Umami Modulator for Clean-Label Savory Products

As a compound naturally occurring in Chenopodium album and Zanthoxylum rubescens, rubemamine aligns with clean-label formulation strategies seeking botanical-derived taste modulators [1]. Unlike armatamide, zanthosinamide, and dioxamine—which lack intrinsic umami taste and can only function as enhancers in the presence of added glutamate—rubemamine contributes its own intrinsic umami character at 50 ppm, offering dual functionality (intrinsic tastant + modulator) from a single natural isolate [1].

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